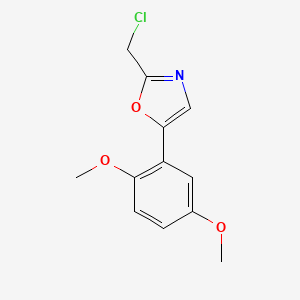

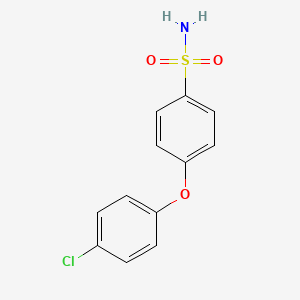

4-(4-氯苯氧基)苯-1-磺酰胺

描述

Synthesis Analysis

The synthesis of sulfonamide-based compounds, such as 4-(4-Chlorophenoxy)benzene-1-sulfonamide, involves a variety of techniques . A novel compound named N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl] was synthesized following the computational screening of 1, 3, and 4-thiadiazol-2-yl-substituted benzenesulfonamide .Molecular Structure Analysis

Sulfonamides, like 4-(4-Chlorophenoxy)benzene-1-sulfonamide, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .Chemical Reactions Analysis

Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . This allows them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .作用机制

The mechanism of action of 4-(4-Chlorophenoxy)benzene-1-sulfonamide is not fully understood. However, it is believed that 4-(4-Chlorophenoxy)benzene-1-sulfonamide acts as an inhibitor of enzymes involved in the biosynthesis of aromatic amino acids. This inhibition of enzyme activity leads to a decrease in the production of certain proteins, which in turn leads to the death of the affected organism.

Biochemical and Physiological Effects

4-(4-Chlorophenoxy)benzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and insects. Additionally, 4-(4-Chlorophenoxy)benzene-1-sulfonamide has been shown to have anti-inflammatory, anti-allergic, and anti-viral properties.

实验室实验的优点和局限性

The use of 4-(4-Chlorophenoxy)benzene-1-sulfonamide in laboratory experiments has several advantages. It is relatively inexpensive and can be synthesized in a relatively short amount of time. Additionally, 4-(4-Chlorophenoxy)benzene-1-sulfonamide is relatively non-toxic and has a low environmental impact. However, 4-(4-Chlorophenoxy)benzene-1-sulfonamide is not very stable in the presence of light and air, and its solubility in certain solvents is limited.

未来方向

The use of 4-(4-Chlorophenoxy)benzene-1-sulfonamide in scientific research is likely to continue to grow in the future. Possible future directions include its use in the synthesis of new pharmaceuticals, the development of new insecticides and herbicides, and its use in the synthesis of new dyes and pigments. Additionally, further research into the mechanism of action of 4-(4-Chlorophenoxy)benzene-1-sulfonamide is needed in order to better understand its biochemical and physiological effects.

科学研究应用

化学合成

“4-(4-氯苯氧基)苯-1-磺酰胺” 用于化学合成 . 它是在合成更复杂分子时的构建块。 其独特的结构,包括磺酰胺基团和氯苯氧基基团,使其成为创建各种化学化合物时的宝贵成分 .

药物研究

磺酰胺,例如“4-(4-氯苯氧基)苯-1-磺酰胺”,具有广泛的药理活性 . 它们可以抑制碳酸酐酶和二氢叶酸合成酶,使其在治疗各种疾病方面有用 .

利尿剂应用

磺酰胺以具有利尿作用而闻名 . 它们可以通过肾脏增加身体中水的排泄。 这种特性在治疗高血压和水肿等疾病时可能有用 .

降血糖应用

磺酰胺还可以表现出降血糖活性 . 它们可以降低血糖水平,这在控制糖尿病方面可能是有益的 .

抗炎应用

磺酰胺具有抗炎特性 . 它们可以减少炎症,使其可能在治疗关节炎等疾病方面有用 .

青光眼治疗

磺酰胺可以抑制碳酸酐酶,这种酶在调节眼内液体的作用中起作用 . 这使得它们可能在治疗青光眼方面有用,青光眼是一种以眼压升高为特征的疾病 .

属性

IUPAC Name |

4-(4-chlorophenoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFMUGRTZZGJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B1486431.png)